

Physical and chemical properties of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

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Compound of Interest

Compound Name: Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Cat. No.: B051174

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An In-depth Technical Guide to Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate**. Due to the limited availability of experimental data in public literature, this document combines reported information with predicted values derived from computational models to offer a thorough profile of the compound. The proposed experimental protocols are based on standard organic chemistry methodologies and should be adapted and optimized for specific laboratory settings.

Chemical Identity and Properties

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a keto-ester containing a terminal 4-fluorophenyl group. Its chemical structure suggests potential applications as a building block in organic synthesis and as a scaffold in medicinal chemistry.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate
CAS Number	122115-51-9
Molecular Formula	C ₁₅ H ₁₉ FO ₃
Molecular Weight	266.31 g/mol
Canonical SMILES	CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)F

Table 2: Physical and Chemical Properties

Property	Value	Source
Boiling Point	364.1°C at 760 mmHg	Predicted
Flash Point	168.1°C	Predicted
Purity	97.0%	Fluorochem

Proposed Synthesis and Purification

A plausible synthetic route to **Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate** is through a Friedel-Crafts acylation of fluorobenzene with a suitable acylating agent derived from a seven-carbon dicarboxylic acid monoester.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize **Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate** via Friedel-Crafts acylation.

Materials:

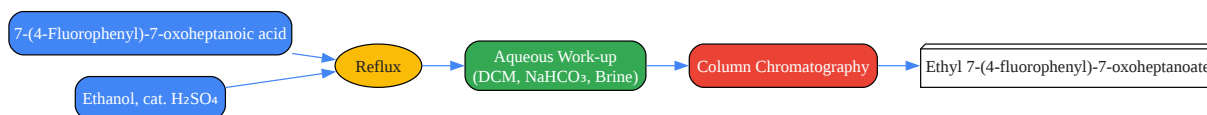
- 7-(4-Fluorophenyl)-7-oxoheptanoic acid
- Ethanol (absolute)
- Sulfuric acid (concentrated)

- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (DCM)
- Rotary evaporator
- Standard glassware for reflux and extraction

Procedure:

- Esterification: In a round-bottom flask, dissolve 7-(4-fluorophenyl)-7-oxoheptanoic acid in an excess of absolute ethanol.
- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate** by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Diagram: Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate**.

Spectroscopic Analysis

While specific experimental spectra are not publicly available, theoretical shifts and patterns can be predicted based on the molecular structure. These predictions are crucial for the structural confirmation of the synthesized compound.

Table 3: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.00	dd	2H	Ar-H (ortho to C=O)
~7.15	t	2H	Ar-H (meta to C=O)
4.12	q	2H	O-CH ₂ -CH ₃
2.98	t	2H	Ar-C(=O)-CH ₂ -
2.32	t	2H	-CH ₂ -C(=O)-O
~1.70	m	4H	-(CH ₂) ₂ -
1.25	t	3H	-CH ₃

Table 4: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~198.0	C=O (ketone)
~173.5	C=O (ester)
~165.5 (d)	C-F
~132.0 (d)	Ar-C (ipso)
~130.5 (d)	Ar-C (ortho)
~115.5 (d)	Ar-C (meta)
~60.5	O-CH ₂
~38.5	Ar-C(=O)-CH ₂
~34.0	-CH ₂ -C(=O)-O
~28.5	-CH ₂ -
~24.5	-CH ₂ -
~14.2	-CH ₃

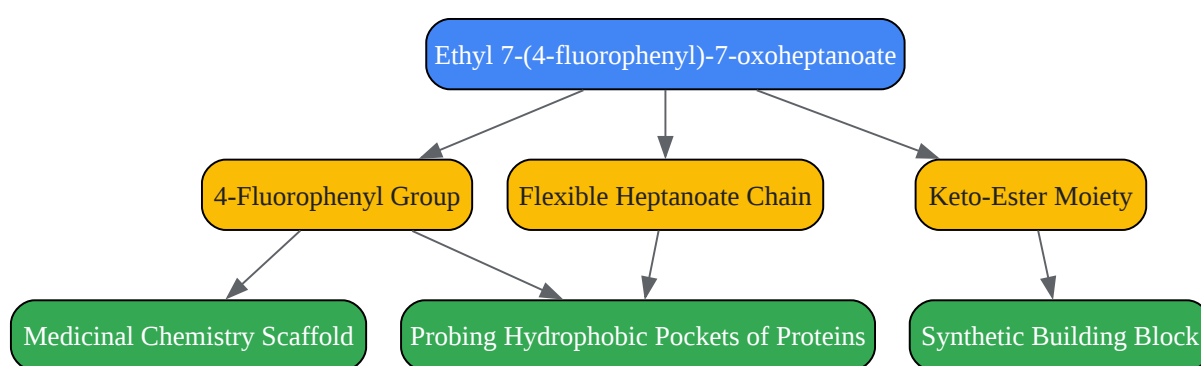
Reactivity and Stability

- **Reactivity:** The primary reactive sites are the ketone and ester carbonyl groups, which are susceptible to nucleophilic attack. The methylene group alpha to the ketone can be deprotonated by a strong base to form an enolate, enabling further functionalization. The fluorinated aromatic ring can undergo nucleophilic aromatic substitution under specific conditions.
- **Stability:** The compound is expected to be stable under standard storage conditions (cool, dry, and dark). It is incompatible with strong oxidizing agents, strong bases, and strong acids, which may cause hydrolysis of the ester or other undesired reactions.

Potential Applications in Research and Drug Development

While there is no specific literature on the biological activity of **Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate**, its structural motifs are present in various biologically active molecules. The 4-fluorophenyl group is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity. The long aliphatic chain provides lipophilicity, which can be crucial for membrane permeability. This compound could serve as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Diagram: Logical Relationship of Structural Features to Potential Applications



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Caption: Relationship between the molecule's structural features and its potential applications.

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